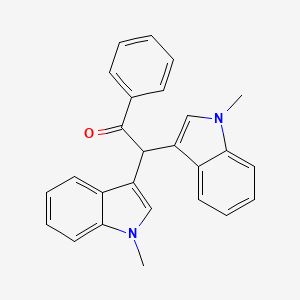
2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone
Descripción general
Descripción
2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone, also known as MIPEP or NNK, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of cancer research. In
Aplicaciones Científicas De Investigación
Photoluminescence Properties
2,2-bis(1H-indol-3-yl)acenaphthylene-1(2H)-ones, including derivatives of 2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone, have been synthesized using nanocatalysis under sustainable conditions. These compounds display notable photoluminescence properties and have been explored for the detection of copper ions in mixed solvent systems. The detection limit for copper ions was found to be 9.5 x 10^-6 M, suggesting potential applications in environmental monitoring and analytical chemistry (Mohammadi Ziarani et al., 2022).
Synthesis and Chemical Reactions
The compound 2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone can be synthesized through various chemical reactions. One method involves the condensation of indole with acetophenones, leading to products like 3,3-(1-phenylethane-1,1-diyl)bis(1H-indoles). These reactions are influenced by factors such as the nature of the acetophenones used and reaction temperature (Noland et al., 2018). Another method utilizes solid superacid SO42−/TiO2 under solvent-free conditions, offering an efficient and environmentally friendly synthesis pathway (Feng, 2010).
Applications in Corrosion Inhibition
Bis(indolyl)methanes, a group to which 2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone belongs, have been studied as green corrosion inhibitors. These compounds demonstrate significant inhibition efficiency on mild steel in hydrochloric acid solutions, with maximum efficiencies of up to 98.06% at certain concentrations. Their adsorption on steel surfaces follows the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors in industrial applications (Verma et al., 2016).
Photocatalyzed Decarboxylative Coupling
2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone has been synthesized via photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. This method involves C-H functionalization under room-temperature conditions, providing a versatile approach for thesynthesis of various indole derivatives, including natural products like vibrindole A. The process demonstrates the potential of photocatalysis in organic synthesis, offering a sustainable and efficient route for creating complex molecular structures (Silalai & Saeeng, 2023).
Chemosensor Development
2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone derivatives have been explored in the development of chemosensors. For instance, a BODIPY derivative bearing a bis(1-methyl-1H-indol-3-yl)methyl unit acts as a 'turn-on' chemosensor for Hg2+ ions in solution and live cell imaging. The sensing mechanism involves the inhibition of a photoinduced electron transfer process, indicating the potential use of these compounds in environmental monitoring and biomedical imaging (Kaur et al., 2016).
Antimicrobial Activity
Some bis(indolyl)methane derivatives, including those related to 2,2-bis(1-methyl-1H-indol-3-yl)-1-phenylethanone, have shown promising antimicrobial and antifungal activities. These compounds have been effective against various bacteria and fungi, highlighting their potential in the development of new antimicrobial agents for medical applications (Shaikh et al., 2018).
Propiedades
IUPAC Name |
2,2-bis(1-methylindol-3-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-27-16-21(19-12-6-8-14-23(19)27)25(26(29)18-10-4-3-5-11-18)22-17-28(2)24-15-9-7-13-20(22)24/h3-17,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERKGZYNPQTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CN(C4=CC=CC=C43)C)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(1-methylindol-3-yl)-1-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3538282.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3538285.png)
![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3538290.png)

![8,9-bis(4-methoxyphenyl)-2-[(2-methylphenoxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538295.png)
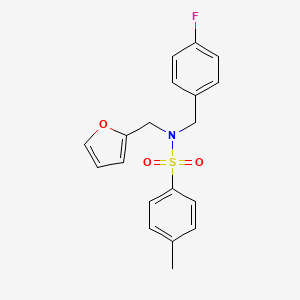
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)
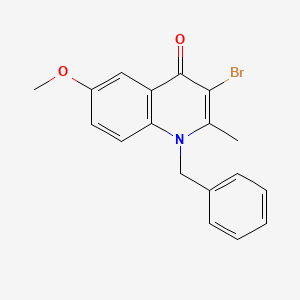
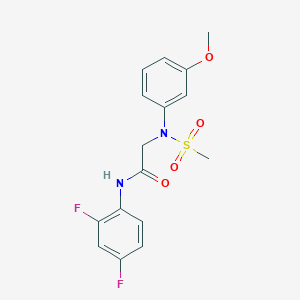
![N~1~-(2,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3538343.png)
![1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B3538356.png)
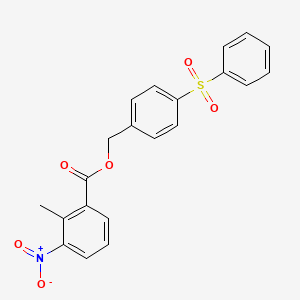
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B3538371.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3538381.png)